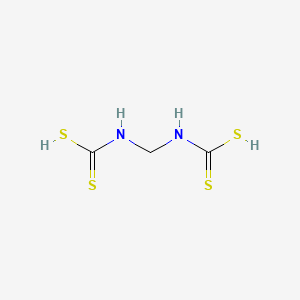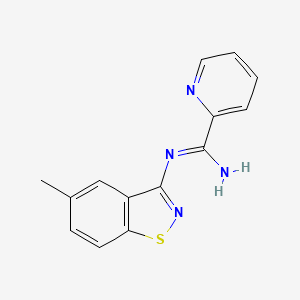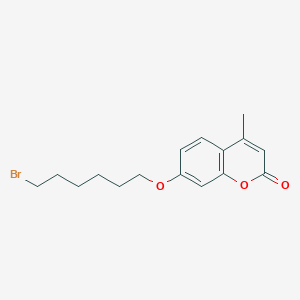
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a benzopyrone structure. This particular compound is characterized by the presence of a bromohexyloxy group attached to the chromenone core, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2h-chromen-2-one and 1,6-dibromohexane.
Reaction: The chromenone is reacted with 1,6-dibromohexane in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromohexyloxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The chromenone core can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted chromenones with various functional groups.
Oxidation: Formation of chromenone quinones.
Reduction: Formation of dihydrochromenones.
Wissenschaftliche Forschungsanwendungen
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(6-Bromohexyloxy)-4-methyl-2h-chromen-2-one: can be compared with other chromenone derivatives such as:
Eigenschaften
CAS-Nummer |
158717-85-2 |
|---|---|
Molekularformel |
C16H19BrO3 |
Molekulargewicht |
339.22 g/mol |
IUPAC-Name |
7-(6-bromohexoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C16H19BrO3/c1-12-10-16(18)20-15-11-13(6-7-14(12)15)19-9-5-3-2-4-8-17/h6-7,10-11H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
ZHGRCMFDVGOJCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


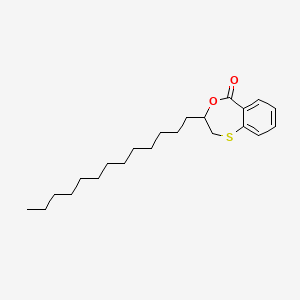
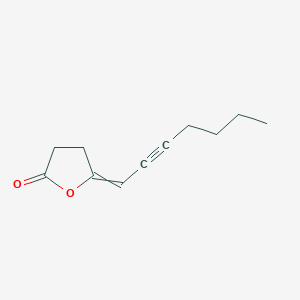
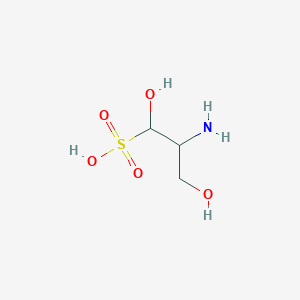
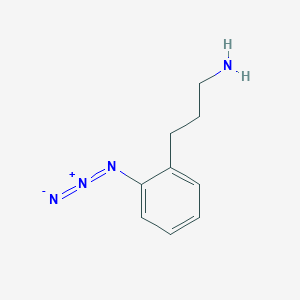
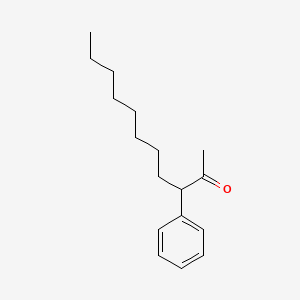
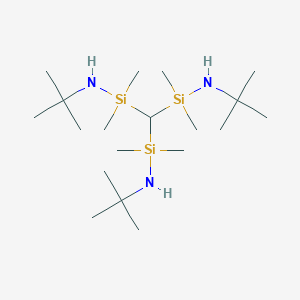
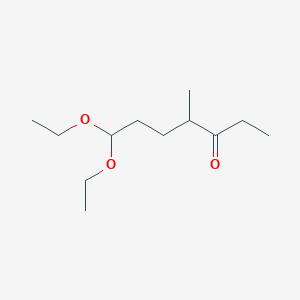
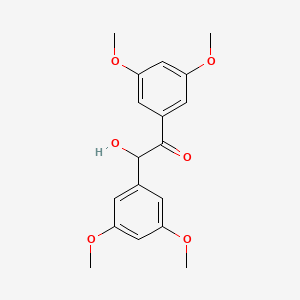
![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
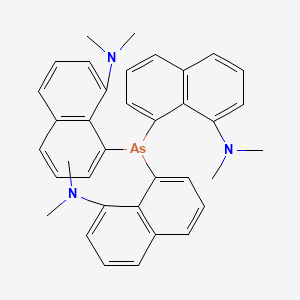
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
